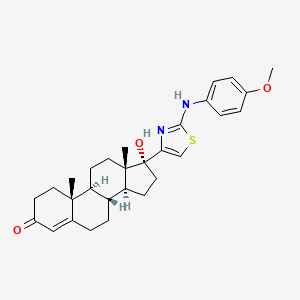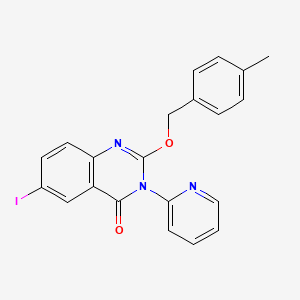
4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- typically involves multi-step organic reactions. Common starting materials might include 2-aminobenzamide and various substituted anilines. The iodination and methoxylation steps are crucial and often require specific reagents like iodine and methanol under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and other substitution reactions are common, using reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be explored for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action for 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- would likely involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound with various biological activities.
6-Iodoquinazolinone: A derivative with similar iodination.
2-((4-Methylphenyl)methoxy)-3-(2-pyridinyl)quinazolinone: A closely related compound with similar functional groups.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other quinazolinone derivatives.
特性
CAS番号 |
85178-77-4 |
|---|---|
分子式 |
C21H16IN3O2 |
分子量 |
469.3 g/mol |
IUPAC名 |
6-iodo-2-[(4-methylphenyl)methoxy]-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C21H16IN3O2/c1-14-5-7-15(8-6-14)13-27-21-24-18-10-9-16(22)12-17(18)20(26)25(21)19-4-2-3-11-23-19/h2-12H,13H2,1H3 |
InChIキー |
WITVHZAQJYUXHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


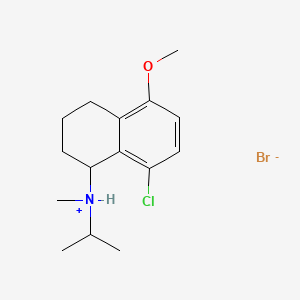
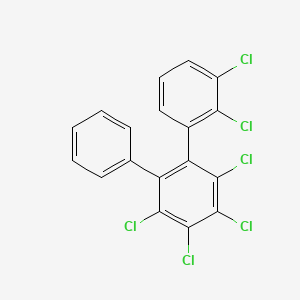
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
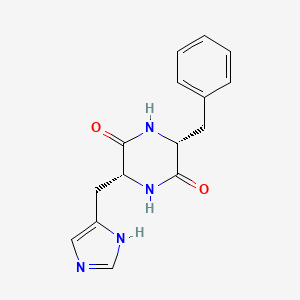
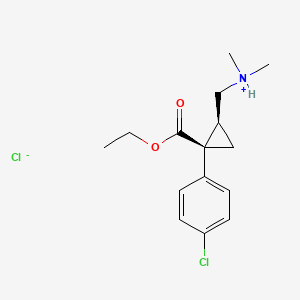
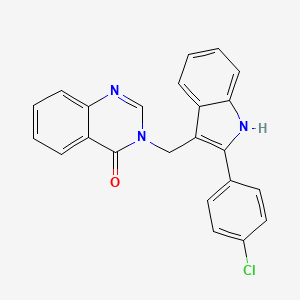
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

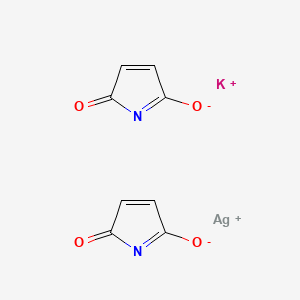

![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)


